molecular formula C22H27N3O2S B2917365 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide CAS No. 361166-15-6

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide

Cat. No. B2917365
CAS RN: 361166-15-6
M. Wt: 397.54
InChI Key: GSZMKMFWOSTAGO-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide” is a complex organic compound that incorporates an adamantyl group . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to the presence of the adamantyl group . This group is a polycyclic cage molecule with high symmetry and remarkable properties . The adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .


Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .


Physical And Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are known for their high stability and reactivity .

Scientific Research Applications

Structural and Interaction Analysis

A study explored the quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches. This research highlighted the significance of intra- and intermolecular interactions, providing insights into the stabilization of crystal structures and the orientation of amino groups in these compounds (El-Emam et al., 2020).

Antimicrobial and Antifungal Screening

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for their antibacterial and antifungal activities. This study underscores the therapeutic potential of thiadiazole derivatives against bacterial and fungal infections, offering a pathway for developing new antimicrobial agents (Desai et al., 2013).

Anti-Tuberculosis Activity

Research on adamantyl-imidazolo-thiadiazoles showcased their 'green' synthesis and evaluation as anti-tuberculosis agents. One compound, in particular, demonstrated potent inhibitory activity against M. tuberculosis, comparable to standard drugs, highlighting the role of adamantane derivatives in treating microbial diseases and their potential mechanism of action targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Antiviral Activity Evaluation

A study on 6-substituted 3-(1-adamantyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles assessed their antiviral effects in cell culture. Although no antiviral activity was noted at subtoxic concentrations, this research contributes to the understanding of the antiviral potential of adamantyl-substituted compounds and encourages further investigation into their therapeutic applications (Kritsanida et al., 2002).

Spectroscopic Studies and Molecular Docking

The molecular structure and electronic properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine were investigated, providing insights into the chemotherapeutic potential of this compound. This research emphasizes the importance of structural stability and interaction energy in the development of new therapeutic agents (Al-Wahaibi et al., 2019).

Future Directions

The unique properties of adamantane derivatives offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-27-18-6-4-17(5-7-18)19(26)25(2)21-24-23-20(28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZMKMFWOSTAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide

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